molecular formula C11H20O2 B14494404 7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane CAS No. 62994-80-3

7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane

Cat. No.: B14494404
CAS No.: 62994-80-3
M. Wt: 184.27 g/mol
InChI Key: PDJMXBSPTJOXAX-UHFFFAOYSA-N
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Description

7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[321]octane is a bicyclic organic compound with a unique structure that includes a methoxy group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of gold catalysts and specific reaction conditions would be essential for maintaining the efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include gold catalysts for the Ferrier rearrangement, tempo oxoammonium tetrafluoroborate for oxidation, and ZnBr2 for aldol reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of allylic silylethers can lead to the formation of 8-oxabicyclo[3.2.1]octanes and their analogs .

Scientific Research Applications

7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which includes a methoxy group and three methyl groups. This unique structure provides distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

62994-80-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

7-methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane

InChI

InChI=1S/C11H20O2/c1-7-8-5-6-11(2,3)9(7)10(12-4)13-8/h7-10H,5-6H2,1-4H3

InChI Key

PDJMXBSPTJOXAX-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C1C(O2)OC)(C)C

Origin of Product

United States

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